![molecular formula C21H20N2OS2 B2784994 4-(methylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 922665-66-5](/img/structure/B2784994.png)
4-(methylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a compound that has been extensively studied in scientific research. This compound belongs to the thiazole family and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of 4-(methylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide involves the inhibition of various enzymes and receptors that are involved in the pathogenesis of various diseases. This compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. It has also been shown to inhibit the activity of various kinases that are involved in the pathogenesis of cancer.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in scientific research. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(methylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target enzymes and receptors, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Future Directions
There are several future directions for the research of 4-(methylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide. One of the future directions is the development of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Another future direction is the development of this compound as an anti-cancer agent. Additionally, the role of this compound in the regulation of the immune system and its potential as an anti-inflammatory agent should be further investigated.
Synthesis Methods
The synthesis of 4-(methylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide involves the reaction of 4-(methylthio)benzoyl chloride with 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine in the presence of a base. The reaction yields the desired compound with a good yield.
Scientific Research Applications
4-(methylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide has been extensively studied in scientific research. This compound has shown promising results in various research studies, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has also shown potential as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
4-methylsulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c1-25-18-10-8-15(9-11-18)20(24)23-21-22-19(13-26-21)17-7-6-14-4-2-3-5-16(14)12-17/h6-13H,2-5H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQMTOMLUVIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.